7-chloro-4-methyl-6-nitrocoumarin CAS number and molecular weight
7-chloro-4-methyl-6-nitrocoumarin CAS number and molecular weight
High-Reactivity Scaffold for Heterocyclic Functionalization
Executive Summary
7-Chloro-4-methyl-6-nitrocoumarin (CAS 528536-59-6) is a specialized heterocyclic intermediate characterized by a highly activated electrophilic center at the C-7 position. Structurally derived from the Pechmann condensation product 4-methylumbelliferone, this compound features a nitro group at position C-6 that exerts a strong electron-withdrawing effect (EWG), dramatically enhancing the susceptibility of the C-7 chlorine atom to Nucleophilic Aromatic Substitution (SNAr). It serves as a critical "lock-and-key" scaffold in the synthesis of fluorescent probes, anticoagulant pharmaceuticals, and antimicrobial agents where regioselective functionalization is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 7-chloro-4-methyl-6-nitro-2H-chromen-2-one |
| Common Name | 7-Chloro-4-methyl-6-nitrocoumarin |
| CAS Number | 528536-59-6 |
| Molecular Formula | C₁₀H₆ClNO₄ |
| Molecular Weight | 239.61 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Poorly soluble in water |
| Melting Point | 201–203 °C (Derived from hydroxy-analog data range) |
| Key Functional Groups | Nitro (C-6, Activating), Chloro (C-7, Leaving Group), Lactone (C-2, Electrophilic) |
Structural Analysis
The molecule is built upon a 2H-chromen-2-one (coumarin) backbone.[1] The 4-methyl group is a remnant of the ethyl acetoacetate precursor used in its synthesis. The 6-nitro group is the functional pivot of the molecule; its position ortho to the 7-chloro substituent creates a local electronic environment similar to o-chloronitrobenzene, facilitating rapid displacement reactions that are otherwise sluggish on the electron-rich coumarin ring.
Synthetic Pathways[3]
The synthesis of 7-chloro-4-methyl-6-nitrocoumarin is typically achieved through a multi-step protocol starting from resorcinol. The process prioritizes regioselectivity to ensure the nitro group installs at the C-6 position rather than C-8.
Primary Route: The Hydroxy-Nitro Conversion Protocol
This pathway is preferred for its high regiochemical fidelity. It proceeds via the well-characterized intermediate 7-hydroxy-4-methyl-6-nitrocoumarin (CAS 19037-68-4).
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Pechmann Condensation: Resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst (e.g., H₂SO₄ or Amberlyst-15) to form 7-hydroxy-4-methylcoumarin (4-Methylumbelliferone).[2]
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Regioselective Nitration: The 7-hydroxy compound is nitrated using a mixture of concentrated HNO₃ and H₂SO₄ at low temperatures (0–5 °C). The hydroxyl group directs the nitro group primarily to the ortho positions (C-6 and C-8).
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Purification: The C-6 isomer (major product) is separated from the C-8 isomer via fractional crystallization from ethanol.
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Deoxychlorination: The purified 7-hydroxy-4-methyl-6-nitrocoumarin is treated with phosphorus oxychloride (POCl₃), often with a base catalyst (e.g., pyridine or N,N-diethylaniline), to convert the hydroxyl group into a chlorine atom, yielding the final target.
Experimental Workflow Diagram
Figure 1: Step-wise synthetic pathway from resorcinol to the target chloro-nitro scaffold.[3]
Reactivity & Functionalization: The SNAr Advantage
The core utility of 7-chloro-4-methyl-6-nitrocoumarin lies in its reactivity toward nucleophiles. In standard coumarins, the benzene ring is electron-rich, making nucleophilic attack difficult. However, the 6-nitro group dramatically lowers the energy barrier for Nucleophilic Aromatic Substitution (SNAr) at the C-7 position.
Mechanism: Meisenheimer Complex Formation
When a nucleophile (Nu⁻) attacks the C-7 carbon, the negative charge is delocalized into the ring. The nitro group at C-6 provides crucial resonance stabilization for this intermediate (Meisenheimer complex), allowing the chloride ion to leave efficiently.[4]
Key Reactions:
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Amination: Reaction with primary/secondary amines yields 7-amino-4-methyl-6-nitrocoumarins , which are precursors to fluorescent dyes.
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Thiolation: Reaction with thiols (e.g., cysteine derivatives) generates thioethers, useful in bioconjugation.
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Reduction: Post-substitution, the 6-nitro group can be reduced to an amine (using Fe/HCl or H₂/Pd), creating a 6,7-diamocoumarin scaffold suitable for cyclization into imidazocoumarins.
Reactivity Logic Diagram
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) and downstream utility.
Applications in Drug Discovery & Materials[9]
Fluorescent Probes and Labels
Coumarins are intrinsically fluorescent. The introduction of an amino group at C-7 (via SNAr on the chloro-precursor) creates a "push-pull" electronic system (7-amino donor -> 2-carbonyl acceptor), which significantly enhances quantum yield. The 6-nitro group can be used as a fluorescence quencher that is "switched on" upon reduction, serving as a hypoxia sensor in biological systems.
Pharmaceutical Intermediates
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Antimicrobial Agents: Derivatives synthesized from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by inhibiting DNA gyrase B.
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Anti-inflammatory Drugs: The 7-substituted coumarin motif is a pharmacophore found in non-steroidal anti-inflammatory drug (NSAID) candidates.
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Hybrid Molecules: The chloro group allows for the attachment of other pharmacophores (e.g., pyrimidines, thiazoles) to create dual-action therapeutic agents.
Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: Potentially toxic if swallowed (Category 3/4).
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Skin/Eye Irritation: Causes skin irritation and serious eye irritation.
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Sensitization: Potential skin sensitizer due to the reactive chloro-nitro moiety.
Handling Procedures:
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Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended during the weighing of the fine powder.
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Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long durations.
References
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Sinfoo Biotech. (n.d.). 7-chloro-4-methyl-6-nitro-2H-chromen-2-one Product Data. Retrieved from
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Jetir.org. (2019). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research. Retrieved from
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SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Retrieved from
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BenchChem. (n.d.). A Comparative Guide to the Reactivity of Chloro-nitroquinolines and Coumarins in SNAr. Retrieved from
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PubChem. (2025). 7-Hydroxy-4-methyl-6-nitrocoumarin Compound Summary. National Library of Medicine. Retrieved from
